1-octadecyl-3-(3-triethoxysilylpropyl)urea 1-octadecyl-3-(3-triethoxysilylpropyl)urea
Brand Name: Vulcanchem
CAS No.: 106868-86-4
VCID: VC20740790
InChI: InChI=1S/C28H60N2O4Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-29-28(31)30-26-24-27-35(32-6-2,33-7-3)34-8-4/h5-27H2,1-4H3,(H2,29,30,31)
SMILES: CCCCCCCCCCCCCCCCCCNC(=O)NCCC[Si](OCC)(OCC)OCC
Molecular Formula: C28H60N2O4Si
Molecular Weight: 516.9 g/mol

1-octadecyl-3-(3-triethoxysilylpropyl)urea

CAS No.: 106868-86-4

Cat. No.: VC20740790

Molecular Formula: C28H60N2O4Si

Molecular Weight: 516.9 g/mol

* For research use only. Not for human or veterinary use.

1-octadecyl-3-(3-triethoxysilylpropyl)urea - 106868-86-4

CAS No. 106868-86-4
Molecular Formula C28H60N2O4Si
Molecular Weight 516.9 g/mol
IUPAC Name 1-octadecyl-3-(3-triethoxysilylpropyl)urea
Standard InChI InChI=1S/C28H60N2O4Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-29-28(31)30-26-24-27-35(32-6-2,33-7-3)34-8-4/h5-27H2,1-4H3,(H2,29,30,31)
Standard InChI Key IOSZSVPLVNULBK-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCNC(=O)NCCC[Si](OCC)(OCC)OCC
Canonical SMILES CCCCCCCCCCCCCCCCCCNC(=O)NCCC[Si](OCC)(OCC)OCC

Chemical Structure and Properties

Molecular Structure

1-Octadecyl-3-(3-triethoxysilylpropyl)urea contains several key structural components that define its functionality:

  • A long octadecyl chain (C₁₈H₃₇-) providing hydrophobic properties

  • A urea linkage (-NH-CO-NH-) offering hydrogen bonding capability

  • A propyl spacer connecting the urea group to the silicon atom

  • A triethoxysilyl group (Si(OCH₂CH₃)₃) that can hydrolyze to form silanol groups

This structure is similar to 1-octadecyl-3-(3-trimethoxysilylpropyl)urea, which has a molecular formula of C₂₅H₅₄N₂O₄Si as noted in chemical databases . The key difference is the replacement of methoxy groups with ethoxy groups, resulting in a slightly higher molecular weight and modified reactivity profile.

Physical and Chemical Properties

Based on structural analysis and comparison with similar organosilanes such as 3-ureidopropyltriethoxysilane, the following properties can be attributed to 1-octadecyl-3-(3-triethoxysilylpropyl)urea:

PropertyValue/Description
AppearanceColorless to pale yellow liquid or waxy solid
Molecular FormulaC₂₈H₆₀N₂O₄Si (estimated)
Molecular Weight~516 g/mol (estimated)
SolubilitySoluble in alcohols, ketones, esters, aromatic hydrocarbons
Reactive GroupsTriethoxysilyl, urea
Hydrolytic SensitivityModerate to high
Thermal StabilityComparable to similar organosilanes

The compound exhibits dual reactivity due to its bifunctional nature, with the triethoxysilyl group undergoing hydrolysis to form silanol groups that can bond with inorganic substrates, while the urea linkage and octadecyl chain interact with organic materials through hydrogen bonding and van der Waals forces, respectively.

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-octadecyl-3-(3-triethoxysilylpropyl)urea typically involves the reaction between octadecylamine and 3-(triethoxysilyl)propyl isocyanate. This follows similar reaction pathways as other silane-based compounds observed in patent literature . The general reaction scheme can be represented as:

C₁₈H₃₇NH₂ + OCN-(CH₂)₃-Si(OCH₂CH₃)₃ → C₁₈H₃₇NH-CO-NH-(CH₂)₃-Si(OCH₂CH₃)₃

This reaction proceeds under controlled conditions, typically in an anhydrous environment to prevent premature hydrolysis of the triethoxysilyl groups. A comparable reaction found in patent literature describes combining 3-(triethoxysilyl)propyl isocyanate with other compounds in distilled water for surface treatment applications .

Purification Methods

Purification of 1-octadecyl-3-(3-triethoxysilylpropyl)urea generally involves:

  • Solvent extraction to remove unreacted starting materials

  • Column chromatography for higher purity requirements

  • Distillation under reduced pressure to remove volatile impurities

  • Crystallization for solid-form purification

Care must be taken throughout purification to minimize exposure to moisture, which can cause premature hydrolysis of the triethoxysilyl groups and lead to condensation reactions.

Functional Mechanisms

Hydrolysis and Condensation

The triethoxysilyl group in 1-octadecyl-3-(3-triethoxysilylpropyl)urea undergoes hydrolysis in the presence of water, forming silanol groups:

≡Si-OC₂H₅ + H₂O → ≡Si-OH + C₂H₅OH

These silanol groups can subsequently undergo condensation reactions with:

  • Surface hydroxyl groups on inorganic substrates:
    ≡Si-OH + HO-Substrate → ≡Si-O-Substrate + H₂O

  • Other silanol groups:
    ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

This reactivity is similar to that observed in 3-ureidopropyltriethoxysilane, which functions as a bifunctional coupling agent binding to both inorganic materials and organic polymers .

Organic Interactions

The urea group (-NH-CO-NH-) participates in hydrogen bonding with appropriate functional groups in organic polymers, while the octadecyl chain provides compatibility with non-polar organic media through hydrophobic interactions. This combination enables strong adhesion between the modified inorganic surface and various organic matrices.

Applications

Industrial Applications

Drawing from the applications of similar organosilanes such as 3-ureidopropyltriethoxysilane , 1-octadecyl-3-(3-triethoxysilylpropyl)urea finds utility in:

  • Polymer composites as a coupling agent for:

    • Epoxy resins

    • Phenolic resins

    • Furan and melamine resins

    • Polyurethanes

    • Polyamides

    • Polyesters

  • Glass fiber and fabric treatments, where it serves as:

    • A size constituent improving fiber-matrix adhesion

    • A surface modifier enhancing interfacial strength

  • Coatings and adhesives where it provides:

    • Improved adhesion to substrates

    • Enhanced moisture resistance

    • Increased mechanical properties

The longer octadecyl chain in 1-octadecyl-3-(3-triethoxysilylpropyl)urea would provide additional hydrophobicity compared to shorter chain analogues, making it particularly valuable for water-repellent applications and compatibility with non-polar polymers.

Performance Benefits

The incorporation of 1-octadecyl-3-(3-triethoxysilylpropyl)urea in material systems offers several performance enhancements:

Performance PropertyImprovement Mechanism
Mechanical StrengthEnhanced interfacial bonding between filler and matrix
Moisture ResistanceHydrophobic barrier from octadecyl chain
Corrosion ProtectionFormation of tightly bonded protective layers
Thermal StabilityImproved interfacial strength maintaining integrity at elevated temperatures
Chemical ResistanceReduced penetration of corrosive media

These benefits align with those reported for similar organosilanes used as coupling agents and surface modifiers .

Analytical Characterization

Spectroscopic Methods

Identification and characterization of 1-octadecyl-3-(3-triethoxysilylpropyl)urea would employ multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Signals for octadecyl chain, ethoxy groups, propyl spacer, and NH protons

    • ¹³C NMR: Carbon signals for all structural components

    • ²⁹Si NMR: Silicon environment characterization

  • Infrared Spectroscopy (FTIR):

    • Urea carbonyl stretching (~1650 cm⁻¹)

    • N-H stretching (~3300-3400 cm⁻¹)

    • Si-O-C stretching (~1080-1100 cm⁻¹)

    • C-H stretching from octadecyl chain (~2850-2950 cm⁻¹)

  • Mass Spectrometry:

    • Molecular ion peak

    • Fragmentation pattern analysis

    • High-resolution mass determination

Thermal Analysis

Thermal behavior assessment would include:

  • Thermogravimetric Analysis (TGA) to determine:

    • Onset of thermal degradation

    • Degradation profile and mechanisms

    • Residual silicon content after pyrolysis

  • Differential Scanning Calorimetry (DSC) to identify:

    • Phase transitions

    • Crystallization behavior

    • Thermal stability parameters

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